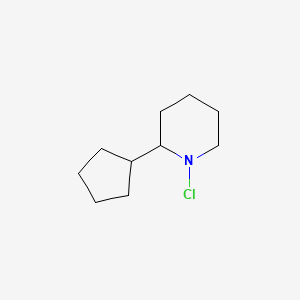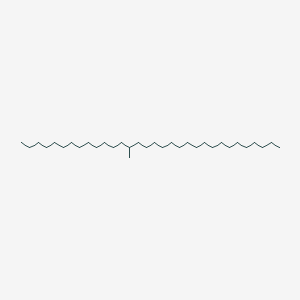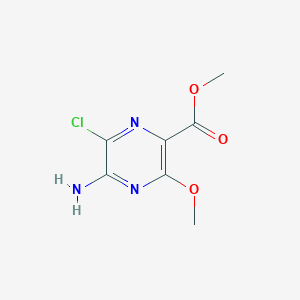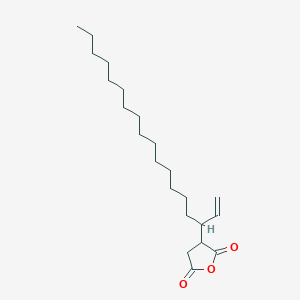![molecular formula C12H13F3O3S B14614200 3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol CAS No. 59830-41-0](/img/structure/B14614200.png)
3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and a butenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is trifluoromethylation, which can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of a strong base and a suitable solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and various substituted benzene compounds, depending on the reaction pathway and conditions employed.
Applications De Recherche Scientifique
3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol involves its interaction with molecular targets through its trifluoromethyl and sulfonyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s binding affinity and specificity towards biological targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a chlorine atom instead of a methyl group.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups on the benzene ring, differing in the number and position of substituents.
Uniqueness
3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol is unique due to the combination of its trifluoromethyl, sulfonyl, and butenol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds with different substituents or structural arrangements.
Propriétés
Numéro CAS |
59830-41-0 |
|---|---|
Formule moléculaire |
C12H13F3O3S |
Poids moléculaire |
294.29 g/mol |
Nom IUPAC |
3-methyl-4-[4-(trifluoromethyl)phenyl]sulfonylbut-2-en-1-ol |
InChI |
InChI=1S/C12H13F3O3S/c1-9(6-7-16)8-19(17,18)11-4-2-10(3-5-11)12(13,14)15/h2-6,16H,7-8H2,1H3 |
Clé InChI |
JUTJUHDCRFXEME-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)CS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)

![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)


![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)

![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)


![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)


